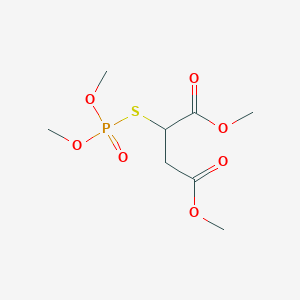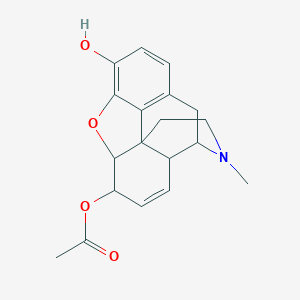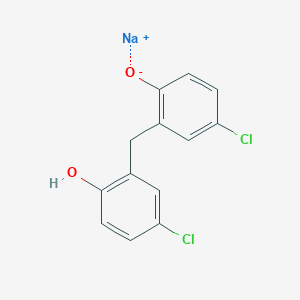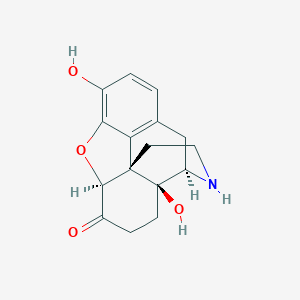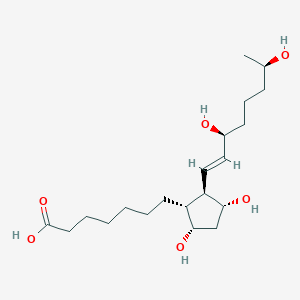
19R-hydroxy-PGF1alpha
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a total of 62 bonds, including 26 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 372.5 g/mol. It has heavy atoms, aromatic rings, rotatable bonds, and hydrogen bond donors and acceptors . The Van der Waals molecular volume and topological polar surface area are also calculated .Applications De Recherche Scientifique
Metabolism and Biological Pathways
- 19R-hydroxy-PGF1alpha and its derivatives play a role in the metabolism of prostacyclin in various species. In rats, it's one of the metabolites identified in the metabolism of prostacyclin, indicating its involvement in prostaglandin pathways (Sun & Taylor, 1978).
- The cytochrome P450, CYP4F8, found in human seminal vesicles, is involved in the formation of 19-hydroxy-PGF1alpha from prostaglandin endoperoxides, showing its role in prostaglandin biosynthesis (Bylund et al., 2000).
Role in Human Seminal Fluid
- 19R-hydroxy-PGE1 and 19R-hydroxy-PGE2 are major components of human seminal fluid, suggesting a biological role in male reproductive functions. The conversion of prostaglandin endoperoxides by CYP4F8 in seminal vesicles plays a crucial role in this process (Bylund et al., 2000).
Impact on Sperm Function and Fertility
- 19-hydroxy prostaglandin E positively influences sperm motility and penetration capacity, while 19-hydroxy PGF exhibits the opposite effect. This suggests their regulatory role in sperm function and potentially fertility (Gottlieb et al., 1988).
Relation to Sperm Quality
- The concentration of 19-hydroxy prostaglandins in human semen is linked to sperm quality. Variations in these concentrations correlate with sperm density and motility, indicating a potential marker for assessing sperm health (Bendvold et al., 1984).
Interaction with Myometrial Tissue
- 19-hydroxy PGE1 decreases the frequency and amplitude of contractions in human myometrial tissue in vitro, suggesting a role in female reproductive processes, possibly affecting sperm transport in the female genital tract (Gottlieb et al., 1991).
Mécanisme D'action
Target of Action
Prostaglandins, the class of compounds to which it belongs, typically interact with specific prostaglandin receptors .
Mode of Action
As a prostaglandin, it is likely to bind to its target receptor and trigger a cascade of intracellular events .
Biochemical Pathways
Prostaglandins are known to be involved in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .
Pharmacokinetics
Prostaglandins are generally rapidly metabolized and excreted, and their bioavailability can be influenced by factors such as route of administration and the presence of binding proteins .
Result of Action
The effects of prostaglandins at the cellular level can include changes in cell proliferation, immune response, and the production of other signaling molecules .
Action Environment
The action, efficacy, and stability of 19®-Hydroxy prostaglandin F1alpha can be influenced by various environmental factors. These can include the local concentration of the compound, the presence of other signaling molecules, and the specific cellular and tissue context .
Propriétés
IUPAC Name |
7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZEGAFLBTZDT-IRMCVWCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348017 | |
| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19R-hydroxy-PGF1alpha | |
CAS RN |
81371-59-7 | |
| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)

